1-(1h-Indol-3-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

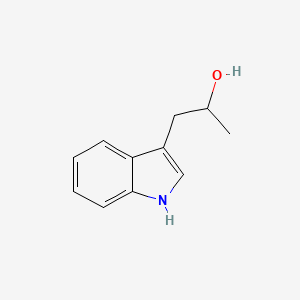

1-(1H-Indol-3-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole moiety attached to a propanol group, making it a valuable target for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(1H-indol-3-yl)propan-2-one using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-(1H-indol-3-yl)propan-2-one. This method uses a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-Indol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products:

Oxidation: 1-(1H-Indol-3-yl)propan-2-one.

Reduction: 1-(1H-Indol-3-yl)propan-2-amine.

Substitution: 1-(1H-Indol-3-yl)propan-2-chloride.

Wissenschaftliche Forschungsanwendungen

1-(1H-Indol-3-yl)propan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1H-Indol-3-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The hydroxyl group also plays a role in its biological activity by forming hydrogen bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(1H-Indol-3-yl)propan-2-ol can be compared with other indole derivatives such as:

1-(1H-Indol-3-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

1-(1H-Indol-3-yl)propan-2-one: The ketone analog of this compound.

1-(1H-Indol-3-yl)propan-2-amine: The amine analog of this compound.

Uniqueness: this compound is unique due to its specific combination of an indole moiety and a propanol group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biologische Aktivität

1-(1H-Indol-3-yl)propan-2-ol, also known as Indole-3-propanol or I3P, is a compound derived from the indole structure, which is prevalent in many natural products and pharmaceuticals. This compound has garnered attention for its potential biological activities, including anticancer properties, neuroprotective effects, and anti-inflammatory actions. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H13N, with a molecular weight of approximately 175.23 g/mol. The structure features an indole moiety attached to a propanol group, which contributes to its diverse biological activities.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) while exhibiting low toxicity towards normal cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

| A549 | 20.0 | Inhibits proliferation |

These results suggest that I3P could be a promising candidate for developing anticancer therapies.

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering protection against diseases like Alzheimer's and Parkinson's.

A study demonstrated that treatment with I3P reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents:

| Treatment | ROS Level Reduction (%) |

|---|---|

| Control | 0 |

| I3P (10 µM) | 45 |

| I3P (50 µM) | 70 |

This neuroprotective activity is attributed to the compound's antioxidant properties and its ability to modulate inflammatory pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | I3P Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

The reduction in cytokine levels suggests that I3P may have therapeutic potential in treating inflammatory conditions.

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Model : In a xenograft model using MCF-7 cells implanted in mice, administration of I3P resulted in a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

- Neurodegenerative Disease Study : In a rat model of Alzheimer's disease, treatment with I3P improved cognitive function as measured by the Morris water maze test, alongside a decrease in amyloid-beta plaque formation.

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMVNHWZTQYNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.